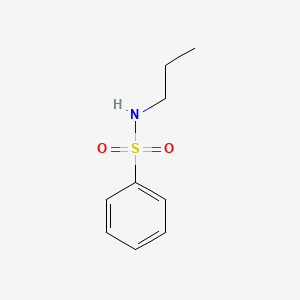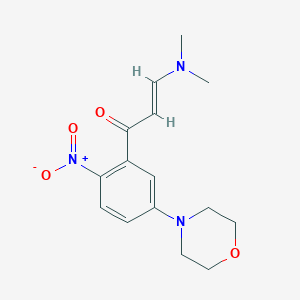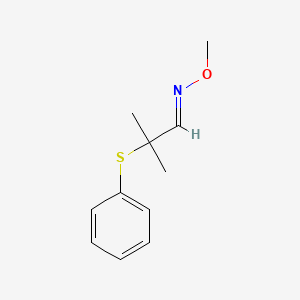
2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule . It is a sulfonamide-based compound, which indicates that it may have potential applications in various fields such as medicinal chemistry, materials science, and drug discovery.
Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the difluoromethylation of primary alkyl halides via nucleophilic substitution-reductive desulfonylation . It can also be used in the preparation of α-difluoromethyl amines via stereoselective (phenylsulfonyl)difluoromethylation of chiral sulfinyl aldimines .Scientific Research Applications
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis
Sulfonamide compounds closely related to the specified chemical have been evaluated for their potential use as PI3K inhibitors for the treatment of idiopathic pulmonary fibrosis. The study discussed the use of such compounds in clinical trials, highlighting their therapeutic potential in addressing lung diseases (Norman, 2014).
Synthesis and Bioactivity in Cancer Research
Research on sulfonamide derivatives has shown their potential in cancer research, particularly as carbonic anhydrase inhibitors. These compounds have exhibited cytotoxic activities in tumor-specific studies, which could be crucial for developing new anticancer therapies (Gul et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Novel Schiff bases of sulfonamide compounds have been synthesized and analyzed for their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds have shown significant inhibition, suggesting potential for therapeutic applications in diseases like Alzheimer's (Kausar et al., 2019).
Development of Anti-Inflammatory and Analgesic Agents
Studies on celecoxib derivatives, including sulfonamide-based compounds, have demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their therapeutic efficacy and safety in comparison to existing treatments, showing promise for the development of new medications (Küçükgüzel et al., 2013).
COX-2 Inhibitors for Rheumatoid Arthritis
Research on sulfonamide derivatives as COX-2 inhibitors has identified compounds with potential for treating conditions like rheumatoid arthritis and osteoarthritis. These studies have focused on enhancing the selectivity and efficacy of COX-2 inhibitors for therapeutic use (Hashimoto et al., 2002).
Mechanism of Action
Pyridazinones
are known to exhibit a wide range of pharmacological activities. They have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They are also known to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Properties
IUPAC Name |
2,5-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDBTMOLMKOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2608817.png)






